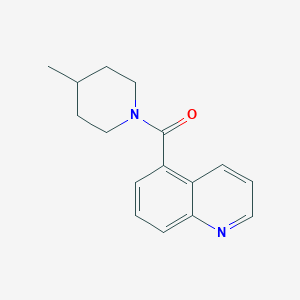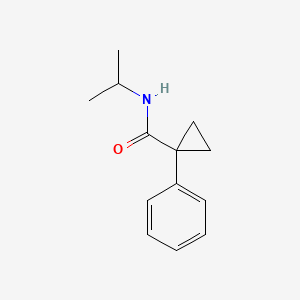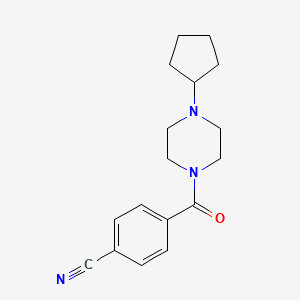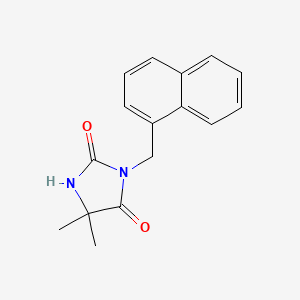
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone, also known as MQM is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders. In
Wirkmechanismus
The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone is not fully understood, but it is believed to act by targeting various signaling pathways involved in cancer growth and neurodegeneration. (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been found to inhibit the activity of various enzymes and proteins involved in these pathways, including PI3K/Akt, NF-κB, and MAPK.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been found to inhibit angiogenesis and promote cell cycle arrest. In addition, (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone. One area of research is to further explore its potential applications in the treatment of cancer and neurological disorders. Another area of research is to develop more efficient synthesis methods for (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone, which could improve its yield and reduce its cost. Finally, more studies are needed to fully understand the mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone and its potential side effects.
Synthesemethoden
The synthesis of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone involves the reaction of 4-methylpiperidine with quinoline-5-carboxaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain pure (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone. The yield of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone can be improved by using different solvents and catalysts.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been extensively studied for its potential applications in the treatment of cancer and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-quinolin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-10-18(11-8-12)16(19)14-4-2-6-15-13(14)5-3-9-17-15/h2-6,9,12H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDWPCGJPUURTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)


![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)